molecular formula C19H32OSn B8417187 3-(Tributylstannyl)benzaldehyde CAS No. 88373-25-5

3-(Tributylstannyl)benzaldehyde

Cat. No.: B8417187
CAS No.: 88373-25-5
M. Wt: 395.2 g/mol
InChI Key: MQDZLHAGERXGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tributylstannyl)benzaldehyde is an organotin compound featuring a benzaldehyde core substituted with a tributylstannyl group at the 3-position. This compound is synthesized via hydrolysis of 2-[3-(tri-n-butylstannylphenyl)]-1,3-dioxolane in a tetrahydrofuran (THF)/water system catalyzed by p-toluenesulfonic acid under reflux, achieving a high yield of 89–93% . The product is a colorless liquid with a boiling point of 140–142°C at 0.07 mmHg. The tributylstannyl group confers unique reactivity, particularly in palladium-catalyzed cross-coupling reactions (e.g., Stille coupling), making it valuable in organic synthesis for constructing complex aromatic systems. Its stability under inert conditions contrasts with sensitivity to moisture and light, typical of organotin compounds.

Properties

CAS No.

88373-25-5

Molecular Formula

C19H32OSn

Molecular Weight

395.2 g/mol

IUPAC Name

3-tributylstannylbenzaldehyde

InChI

InChI=1S/C7H5O.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-6H;3*1,3-4H2,2H3;

InChI Key

MQDZLHAGERXGPM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Efficiency : this compound’s high-yield synthesis (89–93%) outperforms analogues like 2-substituted stannylbenzaldehydes, which require precise regioselective conditions .
  • Reactivity in Cross-Coupling: The 3-position stannyl group facilitates selective coupling in heteroaromatic systems, unlike 2-substituted or non-stannylated benzaldehydes, which show lower versatility .
  • Stability Considerations: Organotin compounds require inert storage, whereas ethynyl or trifluoromethyl derivatives are more air-stable but less reactive in metal-mediated reactions .

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